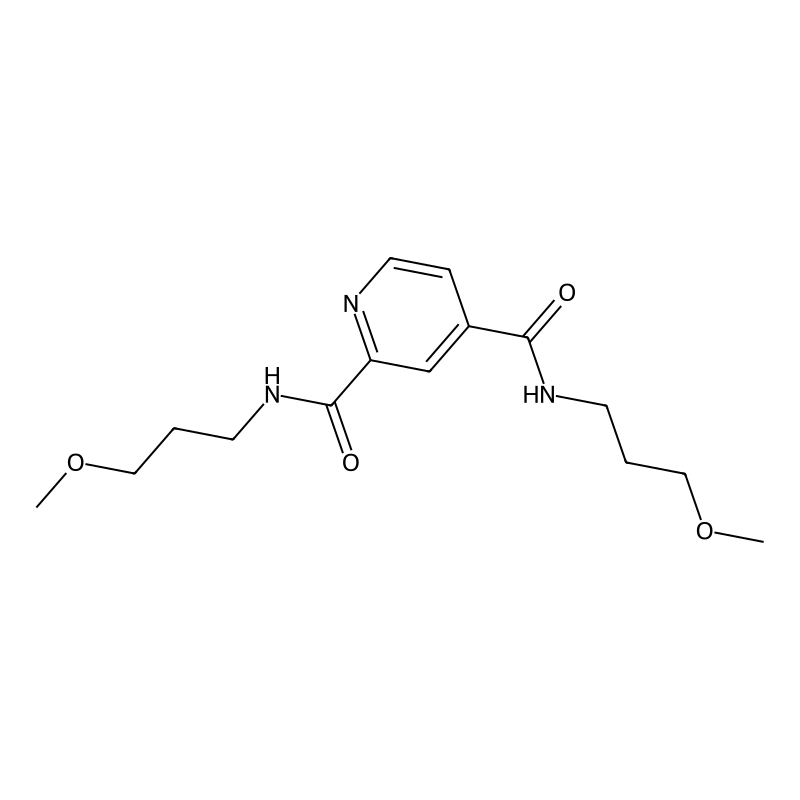Safironil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Safironil is a synthetic compound primarily studied for its antifibrotic properties, particularly in liver diseases associated with fibrosis. It is an inactive pro-drug that requires metabolic activation to exert its therapeutic effects. The compound's structure features a carboxyl group that undergoes amidation, rendering it inactive until it is converted into its active form through oxidative deamidation, a process facilitated by cytochrome P-450 enzymes predominantly present in the liver .
Safironil undergoes several significant chemical transformations:
- Oxidative Deamidation: This is the primary reaction that activates Safironil, converting it from its pro-drug form to an active antifibrotic agent .
- Hydrolysis: In biological systems, hydrolysis can also occur, affecting the stability and activity of the compound.
- Interactions with Collagen Metabolism: Safironil has been shown to inhibit collagen synthesis in hepatic stellate cells, thereby reducing fibrosis .
Safironil exhibits notable biological activity, primarily in the context of liver fibrosis:
- Antifibrotic Effects: It has been demonstrated to significantly reduce the expression of type I collagen in cell cultures and animal models, indicating its potential to mitigate fibrogenesis .
- Liver Specificity: The activation of Safironil is liver-specific due to the high concentration of cytochrome P-450 enzymes in hepatic tissues, which enhances its therapeutic efficacy while minimizing systemic side effects .
- Impact on Stellate Cells: Safironil targets hepatic stellate cells, inhibiting their activation and subsequent collagen production, which is crucial in the progression of liver fibrosis .
The synthesis of Safironil involves several steps:
- Amidation of Carboxyl Group: The initial step involves converting a carboxylic acid into an amide.
- Purification: The product is purified through standard organic synthesis techniques to ensure high purity for biological testing.
- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Safironil .
Safironil has potential applications across various medical fields:
- Liver Disease Treatment: Its primary application is in treating liver fibrosis associated with chronic conditions such as Schistosomiasis and alcoholic liver disease .
- Wound Healing: There is emerging evidence suggesting that Safironil may also play a role in modulating wound repair processes beyond the liver .
- Fibrotic Diseases: Given its mechanism of action, Safironil could be explored for treating other fibrotic conditions in different organs.
Research indicates that Safironil interacts with various biological pathways:
- Collagen Metabolism: It has been shown to downregulate collagen mRNA expression in a dose-dependent manner, highlighting its role in collagen metabolism modulation .
- Stellate Cell Activation: Studies have demonstrated that Safironil inhibits the activation of hepatic stellate cells, which are key players in liver fibrosis development .
- Combination Therapies: Investigations into combining Safironil with other drugs, such as praziquantel, have shown enhanced antifibrotic effects compared to monotherapy .
Similar Compounds
Several compounds share structural or functional similarities with Safironil. Here’s a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Primary Use | Unique Features |
|---|---|---|---|
| Halofuginone | Inhibits collagen synthesis | Liver fibrosis | Natural product derived from fungi |
| Fumagillin | Inhibits endothelial cell proliferation | Tumor treatment | Antibiotic with antifibrotic properties |
| Pentoxifylline | Improves blood flow and reduces fibrosis | Peripheral vascular disease | Phosphodiesterase inhibitor |
| Interferon-gamma | Modulates immune response | Viral infections | Cytokine with broad immunological effects |
Safironil stands out due to its specific activation mechanism requiring liver metabolism, which enhances its targeted action against liver fibrosis while minimizing systemic effects. Its unique pro-drug status allows for selective therapeutic intervention in fibrotic diseases.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Shimizu I. Antifibrogenic therapies in chronic HCV infection. Curr Drug Targets Infect Disord. 2001 Aug;1(2):227-40. Review. PubMed PMID: 12455417.








